N-(Azido-PEG2)-N-Boc-PEG3-acid

Description

Properties

IUPAC Name |

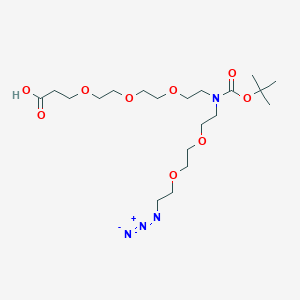

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O9/c1-20(2,3)33-19(27)24(6-10-30-14-13-29-9-5-22-23-21)7-11-31-15-17-32-16-12-28-8-4-18(25)26/h4-17H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNACCUYHDGKHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N4O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901109462 |

Source

|

| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901109462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086689-01-0 |

Source

|

| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901109462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Azido-PEG2)-N-Boc-PEG3-acid is a versatile, heterobifunctional linker molecule integral to the advancement of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use. The molecule incorporates three key functional groups: an azide (B81097) for bioorthogonal "click chemistry," a Boc-protected amine for controlled sequential conjugation, and a terminal carboxylic acid for amide bond formation. The polyethylene (B3416737) glycol (PEG) backbone enhances solubility and provides a flexible spacer, which is often crucial for optimizing the efficacy of the final conjugate.

Introduction

The precise and stable linkage of different molecular entities is a cornerstone of modern drug development and chemical biology. N-(Azido-PEG2)-N-Boc-PEG3-acid has emerged as a valuable tool in this field due to its trifunctional nature, allowing for a modular and controlled approach to synthesizing complex biomolecules. Its utility is particularly pronounced in the construction of Antibody-Drug Conjugates (ADCs) and PROTACs, where the linker plays a critical role in the overall performance of the therapeutic agent.[1][2][3] This guide will delve into the technical specifications of this linker, provide standardized protocols for its application, and illustrate a typical workflow for its use in PROTAC synthesis.

Physicochemical Properties and Specifications

The quantitative data for N-(Azido-PEG2)-N-Boc-PEG3-acid are summarized in the tables below, compiled from various suppliers.

Table 1: General Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₈N₄O₉ | [4] |

| Molecular Weight | 478.5 g/mol | [4] |

| CAS Number | 2086689-01-0 | [4] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | [4] |

Table 2: Solubility and Storage

| Parameter | Details | Reference |

| Solubility | Soluble in water, DMSO, DCM, and DMF. | [5] |

| Storage Conditions | Store at -20°C for long-term stability. | [5] |

| Shipping Conditions | Typically shipped at ambient temperature. | [5] |

Key Functional Groups and Their Reactivity

The utility of N-(Azido-PEG2)-N-Boc-PEG3-acid stems from its three distinct functional moieties, which can be addressed orthogonally.

Azide Group for Click Chemistry

The terminal azide group (N₃) is a key component for bioorthogonal ligation, most commonly via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7]

-

CuAAC: This highly efficient and specific reaction forms a stable triazole linkage with a terminal alkyne in the presence of a copper(I) catalyst.[8]

-

SPAAC: For applications where copper cytotoxicity is a concern (e.g., live-cell imaging), the azide can react with strained cyclooctynes like DBCO or BCN without the need for a metal catalyst.[9]

Boc-Protected Amine

The amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of conditions but can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine.[10][11] This allows for a second, controlled conjugation step after the other functionalities have been reacted.

Carboxylic Acid

The terminal carboxylic acid (-COOH) can be activated to form a stable amide bond with a primary amine. This is typically achieved using carbodiimide (B86325) chemistry, often with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[12][13]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific applications.

Protocol 1: Activation of the Carboxylic Acid and Amide Bond Formation

This protocol describes the coupling of N-(Azido-PEG2)-N-Boc-PEG3-acid to an amine-containing molecule (Molecule-NH₂).

Materials:

-

N-(Azido-PEG2)-N-Boc-PEG3-acid

-

Molecule-NH₂

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Reaction buffer (e.g., PBS pH 7.2-7.5 for aqueous reactions, or an organic solvent with a non-nucleophilic base like DIPEA for organic reactions)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

-

Dissolution: Dissolve N-(Azido-PEG2)-N-Boc-PEG3-acid, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DCM.

-

Activation: Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid by forming the NHS ester.

-

Coupling: Add a solution of Molecule-NH₂ (1.0 equivalent) in the reaction buffer to the activated linker solution.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, or overnight. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

-

Quenching: Quench any unreacted NHS ester by adding a quenching solution and stirring for 30 minutes.

-

Purification: Purify the resulting conjugate using an appropriate chromatographic technique (e.g., silica (B1680970) gel chromatography or reversed-phase HPLC).

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Deprotection: Add a solution of TFA in DCM (typically 20-50% v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).[14]

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction for completion (typically 1-2 hours).[14]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess TFA.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate to yield the deprotected amine conjugate.

-

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide-functionalized conjugate to an alkyne-containing molecule (Molecule-Alkyne).

Materials:

-

Azide-functionalized conjugate

-

Molecule-Alkyne

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris- (benzyltriazolylmethyl)amine (TBTA) (optional, to stabilize Cu(I))

-

Solvent (e.g., a mixture of t-BuOH and water, or DMSO)

Procedure:

-

Dissolution: Dissolve the azide-functionalized conjugate and Molecule-Alkyne (1.0-1.2 equivalents) in the chosen solvent system.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 equivalents) in water. In another vial, prepare a solution of CuSO₄ (1-5 mol%) and, if used, TBTA (1-5 mol%) in water or DMSO.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/TBTA solution.

-

Reaction: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by LC-MS or TLC.

-

Purification: Upon completion, purify the triazole-linked product by an appropriate method, such as reversed-phase HPLC or size-exclusion chromatography.

Application Workflow: PROTAC Synthesis

N-(Azido-PEG2)-N-Boc-PEG3-acid is an ideal linker for the modular synthesis of PROTACs. A typical workflow is illustrated below.

Caption: A logical workflow for the synthesis of a PROTAC molecule.

Conclusion

N-(Azido-PEG2)-N-Boc-PEG3-acid is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its trifunctional nature allows for a controlled and modular approach to the synthesis of complex bioconjugates. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this linker in a variety of research settings. As with any chemical synthesis, optimization of the provided protocols for specific substrates and desired outcomes is encouraged.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 4. N-(Azido-PEG2)-N-Boc-PEG3-acid - Creative Biolabs [creative-biolabs.com]

- 5. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 8. interchim.fr [interchim.fr]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 12. One moment, please... [chemistrysteps.com]

- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-acid (CAS: 2183440-74-4): A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Azido-PEG2)-N-Boc-PEG3-acid, a versatile heterobifunctional linker molecule critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, potential applications, and representative experimental protocols for its use in the synthesis of complex bioactive molecules.

Introduction to N-(Azido-PEG2)-N-Boc-PEG3-acid

N-(Azido-PEG2)-N-Boc-PEG3-acid is a polyethylene (B3416737) glycol (PEG)-based linker molecule designed with three distinct functional groups: an azide (B81097) (N₃), a tert-butyloxycarbonyl (Boc)-protected amine, and a terminal carboxylic acid (-COOH). This specific arrangement of functionalities allows for the sequential and controlled conjugation of different molecular entities, making it a valuable tool in the construction of PROTACs and other complex bioconjugates.

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. They typically consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker's composition and length are crucial for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. The subject of this guide, N-(Azido-PEG2)-N-Boc-PEG3-acid, provides a flexible and hydrophilic spacer with orthogonal reactive handles for the systematic assembly of such molecules.

Physicochemical Properties and Data

The key quantitative data for N-(Azido-PEG2)-N-Boc-PEG3-acid are summarized in the table below. This information is compiled from various chemical suppliers and provides a baseline for its use in experimental settings.

| Property | Value |

| CAS Number | 2183440-74-4 |

| Molecular Formula | C₂₀H₃₈N₄O₉ |

| Molecular Weight | 478.54 g/mol |

| Appearance | Varies (typically a solid or viscous oil) |

| Purity | ≥95% (as specified by most commercial suppliers) |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

| Storage Conditions | -20°C for long-term storage |

Core Functionalities and Their Roles

The utility of N-(Azido-PEG2)-N-Boc-PEG3-acid stems from its three key functional groups, each enabling a specific chemical transformation.

Caption: Functional groups of N-(Azido-PEG2)-N-Boc-PEG3-acid and their respective reactions.

-

Azide Group (N₃): This functionality is primarily used in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, allowing for the covalent linkage of the azide-containing linker to a molecule bearing a terminal alkyne.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield a primary amine. This allows for the sequential introduction of different molecular partners.

-

Carboxylic Acid (-COOH): This terminal acid group can be activated and coupled with a primary or secondary amine to form a stable amide bond. This is a common strategy for attaching the linker to a protein ligand or another molecular scaffold.

Experimental Protocols

Amide Bond Formation using the Carboxylic Acid Moiety

This protocol describes the coupling of the linker to an amine-containing molecule (e.g., a ligand for a target protein).

Materials:

-

N-(Azido-PEG2)-N-Boc-PEG3-acid

-

Amine-containing molecule (Molecule-NH₂)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve N-(Azido-PEG2)-N-Boc-PEG3-acid (1.0 equivalent) and the amine-containing molecule (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the amide-coupled product.

Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal the primary amine.

Materials:

-

Boc-protected intermediate from the previous step

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected intermediate in anhydrous DCM (e.g., 0.1 M).

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a base.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to couple the azide-functionalized intermediate with an alkyne-containing molecule (e.g., an E3 ligase ligand).

Materials:

-

Azide-containing intermediate from the previous deprotection step

-

Alkyne-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

A 1:1 mixture of tert-butanol (B103910) and water

Procedure:

-

Dissolve the azide-containing intermediate (1.0 equivalent) and the alkyne-containing molecule (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often characterized by a color change.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by preparative HPLC or flash column chromatography.

Visualization of a Representative PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using N-(Azido-PEG2)-N-Boc-PEG3-acid.

Caption: A representative workflow for the synthesis of a PROTAC using the subject linker.

Application in Targeted Protein Degradation: The PROTAC Mechanism

Once synthesized, a PROTAC molecule containing the N-(Azido-PEG2)-N-Boc-PEG3-acid derived linker can be introduced to a biological system to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

N-(Azido-PEG2)-N-Boc-PEG3-acid (CAS: 2183440-74-4) is a valuable and versatile heterobifunctional linker for the synthesis of complex bioconjugates, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined functional groups allow for a modular and systematic approach to the construction of PROTACs, enabling researchers to fine-tune the properties of these novel therapeutics. While specific applications of this exact molecule in the scientific literature are not yet widespread, its chemical design makes it an ideal candidate for such endeavors. The representative protocols and workflows provided in this guide offer a solid foundation for its incorporation into drug discovery and development programs.

In-Depth Technical Guide: N-(Azido-PEG2)-N-Boc-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties of N-(Azido-PEG2)-N-Boc-PEG3-acid, a heterobifunctional PROTAC linker used in the development of targeted protein degraders.

Core Molecular Data

The fundamental characteristics of a molecule are defined by its elemental composition and corresponding molecular weight. These parameters are crucial for a range of experimental calculations, including stoichiometry and solution preparation.

The molecular formula for N-(Azido-PEG2)-N-Boc-PEG3-acid is C20H38N4O9[1]. Based on this composition, the calculated molecular weight is 478.5 g/mol [1].

A detailed breakdown of the molecular weight calculation is presented in the table below. This table itemizes the constituent elements, their atomic weights, the count of each atom within the molecule, and the total contribution of each element to the overall molecular weight.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.01 | 20 | 240.20 |

| Hydrogen | H | 1.008 | 38 | 38.304 |

| Nitrogen | N | 14.01 | 4 | 56.04 |

| Oxygen | O | 16.00 | 9 | 144.00 |

| Total | 478.544 |

Experimental Protocols

Accurate determination of molecular weight is foundational for all subsequent experimental work. The standard protocol for calculating the molecular weight from a known chemical formula is as follows:

-

Identify the Molecular Formula : The first step is to ascertain the precise molecular formula of the compound. For the subject of this guide, the formula is C20H38N4O9[1].

-

Determine Atomic Weights : The standard atomic weights of each constituent element are obtained from the periodic table.

-

Calculate Total Weight per Element : The atomic weight of each element is multiplied by the number of atoms of that element present in the molecule.

-

Summation : The total molecular weight is the sum of the weights calculated for each element.

Visualized Workflow for Molecular Weight Determination

The logical process for determining the molecular weight of a chemical compound can be represented by the following workflow diagram.

Caption: Workflow for calculating the molecular weight of N-(Azido-PEG2)-N-Boc-PEG3-acid.

References

Solubility and Application of N-(Azido-PEG2)-N-Boc-PEG3-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and applications of the heterobifunctional linker, N-(Azido-PEG2)-N-Boc-PEG3-acid. This polyethylene (B3416737) glycol (PEG) derivative is a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecules due to its distinct reactive moieties and the advantageous properties conferred by the PEG spacers.

Core Properties of N-(Azido-PEG2)-N-Boc-PEG3-acid

N-(Azido-PEG2)-N-Boc-PEG3-acid is a branched PEG linker featuring three key functional groups: an azide (B81097) (-N3), a tert-butyloxycarbonyl (Boc) protected amine, and a terminal carboxylic acid (-COOH). This specific arrangement allows for a controlled, stepwise conjugation strategy. The PEG components (PEG2 and PEG3) are short polyethylene glycol chains that enhance the hydrophilic nature of the molecule, which in turn improves the solubility of the conjugates in aqueous media.[1][2][3]

The azide group serves as a reactive handle for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling highly efficient and specific ligation to alkyne-modified molecules.[1][4] The carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[4] The Boc group is an acid-labile protecting group for the amine, allowing for its selective deprotection to reveal a primary amine for subsequent conjugation steps.[5][6]

Solubility Profile

The solubility of N-(Azido-PEG2)-N-Boc-PEG3-acid has been qualitatively determined by suppliers. The inherent hydrophilicity of the PEG chains and the polar functional groups contribute to its solubility in a range of common laboratory solvents.

Table 1: Qualitative Solubility of N-(Azido-PEG2)-N-Boc-PEG3-acid

| Solvent | Solubility |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

Data sourced from supplier technical datasheets.[7]

While quantitative solubility data is not widely published, the compound's structure suggests good solubility in aqueous buffers and polar organic solvents, a critical feature for bioconjugation reactions which often involve biomolecules that require aqueous environments.[1][8]

Experimental Protocols

For researchers requiring precise quantitative solubility data for specific applications, the following experimental protocols are recommended.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

-

N-(Azido-PEG2)-N-Boc-PEG3-acid

-

Solvent of interest (e.g., deionized water, DMSO, phosphate-buffered saline)

-

Microcentrifuge tubes (1.5 mL)

-

Thermostatic shaker

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of N-(Azido-PEG2)-N-Boc-PEG3-acid to a microcentrifuge tube. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Add a known volume of the desired solvent to the tube.

-

Tightly seal the tube and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Shake the mixture until equilibrium is reached, typically for 24 to 48 hours.

-

After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Prepare a series of dilutions of the supernatant with the solvent.

-

Quantify the concentration of the dissolved compound in the dilutions using a validated HPLC method against a standard curve of known concentrations.

-

Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or mM).

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

-

N-(Azido-PEG2)-N-Boc-PEG3-acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Ice bath

-

Rotary evaporator

-

Nitrogen gas stream

Procedure:

-

Dissolve the Boc-protected PEG linker in DCM in a round-bottom flask to a concentration of approximately 0.1 M.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[9]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.

-

The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or neutralized with a mild base.

Application Workflows and Logical Relationships

The unique trifunctional nature of N-(Azido-PEG2)-N-Boc-PEG3-acid lends itself to sequential bioconjugation strategies. Below are diagrams illustrating a typical experimental workflow.

Caption: Sequential conjugation workflow using N-(Azido-PEG2)-N-Boc-PEG3-acid.

The following diagram illustrates the logical relationship of the functional groups and their selective reactivity.

Caption: Functional group reactivity of the bifunctional linker.

References

- 1. precisepeg.com [precisepeg.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Synthesis of N-(Azido-PEG2)-N-Boc-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for N-(Azido-PEG2)-N-Boc-PEG3-acid, a heterobifunctional linker molecule integral to the development of advanced bioconjugates and targeted therapeutics. The synthesis involves a convergent approach, beginning with the preparation of two key polyethylene (B3416737) glycol (PEG) precursors, followed by their coupling to form the final branched product.

Core Synthesis Pathway Overview

The synthesis of N-(Azido-PEG2)-N-Boc-PEG3-acid is strategically designed in three main stages:

-

Synthesis of Precursor 1: 1-Amino-11-azido-3,6,9-trioxaundecane (B1666428) (Azido-PEG2-amine). This precursor provides the azido (B1232118) functionality for subsequent "click" chemistry or Staudinger ligation reactions.

-

Synthesis of Precursor 2: N-Boc-amido-PEG3-acid. This precursor incorporates a protected amine and a terminal carboxylic acid, enabling controlled, sequential conjugation.

-

Amide Coupling. The final stage involves the formation of a stable amide bond between the primary amine of Precursor 1 and the carboxylic acid of Precursor 2 to yield the target molecule.

Caption: Overall synthetic strategy for N-(Azido-PEG2)-N-Boc-PEG3-acid.

Quantitative Data Summary

The following table summarizes key quantitative data for the precursors and the final product, based on commercially available information and typical reaction yields for similar compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | Typical Yield (%) |

| 1-Amino-11-azido-3,6,9-trioxaundecane | C₈H₁₈N₄O₃ | 218.25 | >95 | 70-85 |

| N-Boc-amido-PEG3-acid | C₁₄H₂₇NO₇ | 321.37 | >95 | 80-90 |

| N-(Azido-PEG2)-N-Boc-PEG3-acid | C₂₉H₅₅N₅O₁₃ | 681.77 | >98 | 60-75 |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Amino-11-azido-3,6,9-trioxaundecane (Precursor 1)

This protocol outlines a common method for the synthesis of hetero-bifunctional amino-azido PEG compounds.

Caption: Workflow for the synthesis of Azido-PEG2-amine.

Materials:

-

1,2-Bis(2-chloroethoxy)ethane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Diazidation:

-

In a round-bottom flask, dissolve 1,2-bis(2-chloroethoxy)ethane (1 equivalent) in anhydrous DMF.

-

Add sodium azide (2.2 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 1,11-diazido-3,6,9-trioxaundecane.

-

-

Mono-reduction (Staudinger Reaction):

-

Dissolve the crude 1,11-diazido-3,6,9-trioxaundecane (1 equivalent) in a mixture of THF and water (e.g., 9:1 v/v).

-

Add triphenylphosphine (1 equivalent) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS to ensure mono-reduction.

-

Upon completion, remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of dichloromethane (B109758) and methanol (B129727) to yield pure 1-amino-11-azido-3,6,9-trioxaundecane.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of N-Boc-amido-PEG3-acid (Precursor 2)

This protocol describes a potential pathway for the synthesis of the Boc-protected PEG acid precursor.

Caption: Workflow for the synthesis of N-Boc-amido-PEG3-acid.

Materials:

-

1-Amino-3,6,9-trioxaundecan-11-ol (Amino-PEG3-alcohol)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Succinic anhydride

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Boc Protection of the Amine:

-

Dissolve amino-PEG3-alcohol (1 equivalent) in anhydrous DCM.

-

Add triethylamine (1.2 equivalents).

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give N-Boc-amino-PEG3-alcohol.

-

-

Formation of the Carboxylic Acid:

-

Dissolve the N-Boc-amino-PEG3-alcohol (1 equivalent) in anhydrous DCM.

-

Add succinic anhydride (1.5 equivalents) and triethylamine (1.5 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture with 1M HCl and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography if necessary, using a gradient of ethyl acetate and hexanes, to yield pure N-Boc-amido-PEG3-acid.

-

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Amide Coupling to form N-(Azido-PEG2)-N-Boc-PEG3-acid

This final step involves the coupling of the two precursors using standard peptide coupling reagents.

Caption: Workflow for the final amide coupling reaction.

Materials:

-

1-Amino-11-azido-3,6,9-trioxaundecane (Precursor 1)

-

N-Boc-amido-PEG3-acid (Precursor 2)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve N-Boc-amido-PEG3-acid (1 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the active NHS ester.

-

-

Amide Bond Formation:

-

In a separate flask, dissolve 1-amino-11-azido-3,6,9-trioxaundecane (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2 equivalents) to the amine solution.

-

Slowly add the solution of the activated NHS ester to the amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by LC-MS.

-

-

Purification:

-

Upon completion, the reaction mixture can be diluted with water and the product purified by preparative RP-HPLC to obtain the final N-(Azido-PEG2)-N-Boc-PEG3-acid with high purity.

-

Characterization: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.

This technical guide provides a detailed framework for the synthesis of N-(Azido-PEG2)-N-Boc-PEG3-acid. Researchers should note that optimization of reaction conditions, including stoichiometry, temperature, and reaction times, may be necessary to achieve optimal yields and purity. Standard laboratory safety procedures should be followed throughout all experimental work.

An In-depth Technical Guide to Heterobifunctional PEG Linkers: Core Features and Applications

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional Polyethylene (B3416737) Glycol (PEG) linkers are indispensable tools in modern bioconjugation, serving as versatile bridges to covalently connect two different molecular entities. Their unique architecture, combining a flexible, hydrophilic PEG spacer with two distinct reactive termini, offers precise control over the creation of complex biomolecules such as Antibody-Drug Conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and diagnostic agents. This guide provides a comprehensive overview of their core features, quantitative properties, and practical applications, complete with detailed experimental protocols.

Fundamental Structure and Key Advantages

Heterobifunctional PEG linkers are defined by their general structure: X–(CH₂CH₂O)n–Y , where X and Y are different reactive functional groups, and (CH₂CH₂O)n represents the polyethylene glycol chain of 'n' repeating ethylene (B1197577) oxide units.[1] This design allows for the sequential and specific conjugation of two different molecules, a critical feature in constructing sophisticated bioconjugates.[2]

The primary advantages conferred by the PEG component include:

-

Enhanced Hydrophilicity: The PEG chain imparts excellent water solubility to the linker and the final conjugate, which is crucial for mitigating the aggregation of hydrophobic drugs or proteins in aqueous environments.[][4]

-

Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the conjugate, which can reduce renal clearance, prolong circulation half-life, and protect the molecule from enzymatic degradation.[]

-

Reduced Immunogenicity: PEG is a non-toxic and biocompatible polymer that can shield the conjugated molecule from recognition by the immune system, thus lowering the potential for an immune response.[4]

-

Precise Spacer Control: The length of the PEG chain is precisely defined (monodisperse), allowing for exact control over the distance between the two conjugated molecules. This is critical for optimizing the biological activity and stability of the final product.[2][5]

-

Dual Reactivity: The presence of two distinct functional groups enables a controlled, step-wise conjugation strategy, minimizing the formation of undesirable homodimers or intramolecular crosslinking.[4]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a linker is a critical decision in the design of a bioconjugate. The following tables summarize quantitative data for common classes of commercially available heterobifunctional PEG linkers, facilitating comparison and selection for specific applications.

Table 1: NHS-PEG-Maleimide Linkers

These linkers are widely used for conjugating amine-containing molecules (via the NHS ester) to thiol-containing molecules (via the maleimide).

| Product Name | PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |

| Mal-PEG1-NHS ester | 1 | 10.3 | 310.3 |

| Mal-PEG2-NHS ester | 2 | 13.7 | 425.39 |

| Mal-PEG3-NHS ester | 3 | 17.1 | 398.37 |

| Mal-PEG4-NHS ester | 4 | 20.5 | 486.5 |

| Mal-PEG6-NHS ester | 6 | 27.3 | 574.6 |

Data sourced from product specifications.[6][7][8][9][10] Spacer arm length is an approximation based on the extended conformation of the PEG chain.

Table 2: Azide-PEG-NHS Ester Linkers (for Click Chemistry)

These linkers are used to introduce an azide (B81097) group onto an amine-containing molecule. The azide can then be specifically conjugated to an alkyne-containing molecule via "click chemistry."

| Product Name | PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |

| Azido-PEG3-NHS ester | 3 | 15.5 | 344.32 |

| Azido-PEG4-NHS ester | 4 | 17.7 | 388.37 |

Data sourced from public chemical databases and supplier information.[11][12] Spacer arm length is an approximation.

Table 3: DBCO-PEG-NHS Ester Linkers (for Copper-Free Click Chemistry)

These linkers enable copper-free click chemistry by reacting a Dibenzocyclooctyne (DBCO) group with an azide-functionalized molecule. The NHS ester allows for initial conjugation to an amine.

| Product Name | PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |

| DBCO-NHCO-PEG2-NHS Ester | 2 | 20.1 | 561.59 |

| DBCO-PEG4-NHS ester | 4 | 29.5 | 649.7 |

| DBCO-PEG12-NHS ester | 12 | 57.5 | 1002.1 |

Data sourced from public chemical databases and supplier information.[13][14][15][16] Spacer arm length is an approximation.

Core Signaling and Reaction Chemistries

The utility of heterobifunctional linkers lies in the specific reactivity of their terminal groups. The two most prevalent reaction chemistries are amine-reactive and thiol-reactive couplings.

Amine-Reactive Chemistry: NHS Esters

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues in proteins.[17] The reaction forms a stable and covalent amide bond.

-

Reaction Conditions: This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[13] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[13]

Thiol-Reactive Chemistry: Maleimides

Maleimide (B117702) groups exhibit high selectivity for sulfhydryl (thiol) groups, typically found in cysteine residues. The reaction, a Michael addition, results in a stable thioether bond.

-

Reaction Conditions: This conjugation is best performed at a pH range of 6.5 to 7.5.[5] Above pH 7.5, the maleimide group can react with amines and is also more susceptible to hydrolysis, which opens the ring and renders it unreactive.[18]

The following diagram illustrates the logical flow of a typical two-step bioconjugation process using an NHS-PEG-Maleimide linker to create an Antibody-Drug Conjugate (ADC).

Detailed Experimental Protocols: Antibody-Drug Conjugate (ADC) Preparation

This section provides a representative, generalized protocol for the synthesis of an ADC using a heterobifunctional linker (e.g., SM(PEG)n or Mal-PEG-NHS).

Materials and Buffers

-

Antibody: Lyophilized or in a buffer free of primary amines (e.g., PBS).

-

Heterobifunctional Linker: e.g., Maleimide-PEGn-NHS Ester, stored under desiccant at -20°C.

-

Thiol-containing Drug: Cytotoxic payload with a free sulfhydryl group.

-

Solvents: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.[19]

-

Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.0.

-

Quenching Solution: 1 M Tris or 1 M Glycine, pH 7.5.

-

Purification: Desalting columns (e.g., Sephadex G-25), Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.

Protocol 1: Antibody Activation with Maleimide Groups

This two-step procedure first activates the antibody with the linker, followed by purification before drug conjugation.

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in Amine Reaction Buffer.[19]

-

Linker Preparation: Equilibrate the linker vial to room temperature before opening.[1] Dissolve the linker in anhydrous DMSO or DMF to create a 10-20 mM stock solution immediately before use.[1]

-

Activation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution while gently stirring.[20]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[20]

-

Purification of Activated Antibody: Immediately following incubation, remove excess, unreacted linker using a desalting column or TFF equilibrated with Thiol Reaction Buffer.[19][20] This step is critical to prevent the unreacted linker from quenching the thiol-containing drug in the next step. The resulting solution contains the maleimide-activated antibody.

Protocol 2: Conjugation of Drug to Activated Antibody

-

Drug Preparation: Dissolve the thiol-containing drug payload in DMSO to a known concentration (e.g., 10 mM).

-

Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the drug solution to the purified, maleimide-activated antibody solution. The final concentration of organic solvent (e.g., DMSO) should ideally be kept below 10% v/v.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[21]

-

Quenching: Add a quenching reagent, such as cysteine or N-acetylcysteine, to a final concentration of 1 mM to react with any remaining maleimide groups and stop the reaction.[19] Incubate for an additional 15-20 minutes.

Protocol 3: Purification and Characterization of the Final ADC

-

Purification: The final ADC product must be purified to remove unreacted drug, quenched linker, and any protein aggregates. Common methods include:

-

Size Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing small molecule impurities.[7]

-

Hydrophobic Interaction Chromatography (HIC): Can be used to remove excess free drug and also to separate ADC species with different drug-to-antibody ratios (DARs).[22][23]

-

Tangential Flow Filtration (TFF) / Diafiltration: A scalable method for buffer exchange and removal of small molecules.[7]

-

-

Characterization: The purified ADC must be thoroughly characterized to determine its critical quality attributes.

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody is a key parameter. It is typically measured using Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (MS).[9][18] HIC separates ADC species based on hydrophobicity, with higher drug loads eluting later.[18]

-

Purity and Aggregation: Assessed using Size Exclusion Chromatography (SEC-HPLC).

-

Molecular Weight: Confirmed by Mass Spectrometry (MS), which can also confirm the distribution of different drug-loaded species.[21][24]

-

Antigen Binding: The binding affinity of the ADC to its target antigen should be confirmed, typically via ELISA or Surface Plasmon Resonance (SPR).

-

The following diagram outlines the analytical workflow for ADC characterization.

Conclusion

Heterobifunctional PEG linkers are a cornerstone technology in the development of advanced biotherapeutics. Their modular nature, combining distinct terminal reactivities with the beneficial physicochemical properties of the PEG spacer, provides drug developers with a powerful toolkit for creating highly specific, stable, and effective conjugates. A thorough understanding of the available linker chemistries, quantitative properties, and detailed reaction protocols is essential for the successful design and synthesis of next-generation therapies.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. benchchem.com [benchchem.com]

- 4. ymc.eu [ymc.eu]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mal-PEG1-NHS ester, 1807518-72-4 | BroadPharm [broadpharm.com]

- 10. medkoo.com [medkoo.com]

- 11. Azido-PEG3-NHS ester | C13H20N4O7 | CID 77078451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Azido-PEG4-NHS ester | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. DBCO-PEG4-NHS ester | C34H39N3O10 | CID 77078155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. precisepeg.com [precisepeg.com]

- 15. DBCO-PEG12-NHS ester, 2093934-94-0 | BroadPharm [broadpharm.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Antibody purification | Abcam [abcam.com]

- 18. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. agilent.com [agilent.com]

- 21. criver.com [criver.com]

- 22. DBCO-PEG4-NHS Ester | PEG analogue | CAS# 1427004-19-0 | InvivoChem [invivochem.com]

- 23. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 24. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azide Group in Bioconjugation: A Core Technical Guide

The azide (B81097) functional group (-N3) has become an indispensable tool in the field of bioconjugation, enabling the precise and stable linkage of molecules in complex biological systems. Its small size, metabolic stability, and unique reactivity make it a cornerstone of bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes.[1][2][3] This guide provides an in-depth technical overview of the azide group's role in key bioconjugation strategies, targeting researchers, scientists, and drug development professionals.

Core Principles of Azide-Based Bioconjugation

The utility of the azide group stems from its bioorthogonality; it is virtually absent in biological systems and does not react with the vast majority of biological functional groups.[4][5] This allows for highly specific chemical modifications. The primary reactions leveraging the azide group for bioconjugation include:

-

Staudinger Ligation: A metal-free reaction between an azide and a phosphine (B1218219) to form a stable amide bond.[][7]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[4][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free variant of click chemistry that uses strained cyclooctynes, making it suitable for applications in living cells.[1][2]

-

Photoaffinity Labeling (PAL): An approach where an aryl azide is photoactivated to form a highly reactive nitrene, which then covalently cross-links to nearby molecules.[9][10]

Key Bioconjugation Chemistries

First described by Staudinger and Meyer in 1919 and later adapted for bioconjugation by Bertozzi and coworkers, the Staudinger ligation is a robust, metal-free method for forming amide bonds.[7][11][12] The reaction is initiated by the nucleophilic attack of a phosphine on the azide, leading to an aza-ylide intermediate which then rearranges to form a stable amide linkage.[7][13]

Advantages:

-

Bioorthogonal and Metal-Free: Avoids the cytotoxicity associated with copper catalysts.[]

-

High Chemoselectivity: The azide and phosphine groups are orthogonal to most biological functionalities.[12]

Limitations:

-

Slower Kinetics: Compared to click chemistry, the reaction rates are slower.[13][14]

-

Oxidation of Phosphines: The phosphine reagents can be susceptible to air oxidation.[15][16]

The CuAAC reaction is the quintessential "click" reaction, known for its speed, efficiency, and reliability.[1][4] It involves the copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide, resulting in a stable 1,4-disubstituted triazole ring.[4][17] This reaction is widely used for labeling virtually any type of biomolecule.[5]

Advantages:

-

Fast Kinetics and High Yields: The reaction is often quantitative and can be completed in minutes.[4]

-

High Specificity: The azide and alkyne groups react exclusively with each other.[4][5]

-

Mild Reaction Conditions: Can be performed in aqueous buffers over a wide pH range.[4]

Limitations:

-

Copper Cytotoxicity: The copper(I) catalyst can be toxic to living cells, limiting its in vivo applications.[18][19] Ligands like THPTA can help mitigate this toxicity.[17]

To overcome the toxicity of CuAAC, SPAAC was developed as a copper-free alternative.[2] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst.[1][19] This makes SPAAC highly suitable for labeling biomolecules in living organisms.[1][2]

Advantages:

-

Copper-Free and Biocompatible: Ideal for in vivo and live-cell imaging applications.[18][20]

-

High Specificity and Efficiency: The reaction is bioorthogonal and proceeds with high yields.[20]

Limitations:

-

Bulky Reagents: The cyclooctyne groups are larger than terminal alkynes, which can sometimes perturb the system being studied.

-

Kinetics: While fast, the kinetics can be influenced by the specific structure of the azide and cyclooctyne.[3]

PAL is a powerful technique used to identify and map molecular interactions, particularly for identifying the binding partners of small molecules or drugs.[9][21] In this method, an aryl azide group attached to a probe molecule is activated by UV light.[9] This activation generates a highly reactive nitrene intermediate that rapidly forms a covalent bond with nearby amino acid residues of a target protein.[9][10]

Advantages:

-

Covalent Capture: Permanently links a probe to its target, facilitating identification.[9]

-

Target Identification: Enables the discovery of previously unknown binding partners for drugs and other ligands.[21]

Limitations:

-

Short-Wavelength UV: Activation often requires UV light that can potentially damage biological samples.[10]

-

Non-specific Labeling: The highly reactive nitrene can sometimes react with solvent or other non-target molecules.

Quantitative Data Summary

The efficiency and choice of an azide-based bioconjugation method depend on several quantitative parameters. The tables below summarize key data for the primary reaction types.

Table 1: Reaction Kinetics and Yields

| Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Yield | Notes |

| Staudinger Ligation | ~0.002 | >90% | Slower kinetics but generally high yielding.[13] |

| CuAAC | 10² - 10³ | >95% | Very fast and efficient, catalyzed by Cu(I).[22] |

| SPAAC (with DBCO) | ~1 | >90% | Fast for a copper-free reaction, highly efficient.[20] |

| Photoaffinity Labeling | N/A (Light-induced) | Variable (up to 60%) | Yield is dependent on binding affinity and irradiation time.[23] |

Table 2: Reaction Conditions

| Reaction Type | Typical Solvent | pH Range | Temperature (°C) | Catalyst Required |

| Staudinger Ligation | Aqueous buffers | 7.0 - 8.0 | 4 - 37 | No |

| CuAAC | Aqueous buffers, DMSO, DMF | 4.0 - 11.0 | 4 - 37 | Cu(I) source (e.g., CuSO₄/ascorbate)[4][17] |

| SPAAC | Aqueous buffers, DMSO | 7.0 - 8.5 | 4 - 37 | No |

| Photoaffinity Labeling | Aqueous buffers | 7.0 - 8.0 | 4 (during irradiation) | No (UV light) |

Detailed Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques.

This protocol describes a general method for conjugating an azide-modified protein with an alkyne-containing fluorescent dye.

Materials:

-

Azide-modified protein (in PBS or similar buffer, pH 7.4)

-

Alkyne-modified dye (10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (100 mM stock in water)[24]

-

THPTA ligand (200 mM stock in water)[24]

-

Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)[24]

-

Protein labeling buffer (e.g., PBS, pH 7.4)[25]

Procedure:

-

Prepare Catalyst Premix: Mix CuSO₄ and THPTA ligand in a 1:2 molar ratio. Let it stand for a few minutes to form the complex.[17][24]

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein solution with the protein labeling buffer. A typical protein concentration is 1-10 mg/mL.[20]

-

Add Alkyne Dye: Add a 3-10 fold molar excess of the alkyne-modified dye stock solution to the protein solution and mix gently.[25]

-

Initiate Reaction: Add the Cu(I)/THPTA complex to the reaction mixture (final concentration ~1-2 mM). Immediately after, add sodium ascorbate to initiate the reaction (final concentration ~2-5 mM).[24]

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[25]

-

Purification: Remove excess dye and catalyst using size-exclusion chromatography or dialysis.

-

Analysis: Confirm conjugation using SDS-PAGE (a shift in molecular weight should be observed) and UV-Vis spectroscopy to determine the degree of labeling.

This protocol outlines the conjugation of an azide-modified oligonucleotide to a DBCO-activated antibody.[20]

Materials:

-

DBCO-activated antibody (1-10 mg/mL in PBS, pH 7.4)[20]

-

Azide-modified oligonucleotide (2-4 fold molar excess over the antibody)[20]

-

Reaction Buffer: PBS, pH 7.4 (must be free of sodium azide).[20]

Procedure:

-

Reaction Setup: In a microcentrifuge tube, mix the DBCO-activated antibody with the azide-modified oligonucleotide in the reaction buffer.[20]

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[20] The reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm.[20]

-

Purification: Purify the resulting antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange HPLC) to remove the excess oligonucleotide.[20]

-

Validation: Analyze the conjugate by SDS-PAGE. The conjugate will exhibit a higher molecular weight band compared to the unconjugated antibody.[20]

This protocol describes a typical workflow for identifying the protein target of a small molecule probe functionalized with an aryl azide.

Materials:

-

Aryl azide-containing photoaffinity probe.

-

Biological sample (e.g., cell lysate, purified protein).

-

UV lamp (typically 254 nm or 350 nm, depending on the aryl azide).

-

Analysis tools (e.g., SDS-PAGE, mass spectrometry).

Procedure:

-

Binding: Incubate the photoaffinity probe with the biological sample in the dark to allow for non-covalent binding to its target protein.[9] This is typically done on ice for 15-30 minutes.

-

Activation: Irradiate the sample with UV light of the appropriate wavelength for 10-60 minutes on ice.[23] This converts the azide to the reactive nitrene.[9]

-

Covalent Cross-linking: The nitrene intermediate rapidly reacts with proximal amino acids, forming a stable covalent bond between the probe and its target.[9]

-

Enrichment and Identification: If the probe contains an enrichment handle (like biotin), the covalently labeled protein can be captured (e.g., with streptavidin beads).

-

Analysis: The labeled protein is then identified, typically by digesting the protein and analyzing the resulting peptides by mass spectrometry.

Visualizations of Mechanisms and Workflows

Caption: Mechanism of the Staudinger Ligation.

Caption: Catalytic cycle of CuAAC.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Workflow for Photoaffinity Labeling.

Applications in Drug Development and Research

The versatility of azide-based bioconjugation has had a profound impact on various scientific disciplines.

-

Biomolecule Labeling: Azides can be incorporated into proteins, glycans, lipids, and nucleic acids, allowing for their visualization and study within living cells.[2][11][13][15] For example, azido-sugars can be metabolically incorporated into cell-surface glycans and subsequently labeled with fluorescent probes for imaging.[15][16]

-

Antibody-Drug Conjugates (ADCs): Click chemistry is a powerful tool for creating ADCs, where a potent cytotoxic drug is linked to an antibody that targets cancer cells.[24][26] The stability of the triazole linkage ensures the drug remains attached until it reaches its target.

-

Drug Target Identification: Photoaffinity labeling with aryl azides is a key strategy for identifying the cellular targets of new drug candidates, a critical step in understanding their mechanism of action.[21][27]

-

Surface Functionalization and Materials Science: Azide-alkyne reactions are used to immobilize biomolecules on surfaces for applications like biosensors and microarrays.[28] They are also used to create functionalized polymers and nanoparticles for drug delivery.[8][29]

Conclusion

The azide group's unique combination of small size, stability, and bioorthogonal reactivity has established it as a premier chemical handle for bioconjugation. From the metal-free Staudinger ligation to the highly efficient "click" reactions and powerful photoaffinity labeling techniques, azide chemistry provides a versatile and robust toolkit for researchers. These methods have revolutionized the ability to label, track, and manipulate biomolecules in their native environments, driving innovation in chemical biology, drug discovery, and materials science. As new azide-based reactions and reagents continue to be developed, their impact on science and medicine is set to expand even further.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bioclone.net [bioclone.net]

- 5. interchim.fr [interchim.fr]

- 7. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 8. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Staudinger Ligation [sigmaaldrich.com]

- 13. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. broadpharm.com [broadpharm.com]

- 18. lifetein.com [lifetein.com]

- 19. Bioconjugation application notes [bionordika.fi]

- 20. docs.aatbio.com [docs.aatbio.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 25. lumiprobe.com [lumiprobe.com]

- 26. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. alfa-chemistry.com [alfa-chemistry.com]

The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Controlled Bioconjugation

In the intricate fields of bioconjugation and drug delivery, precision and control are paramount. The tert-butyloxycarbonyl (Boc) group, a well-established amine protecting group, plays a pivotal role in achieving this control, particularly when utilized in conjunction with polyethylene (B3416737) glycol (PEG) linkers.[1] Its acid-labile nature, coupled with its stability under a wide range of other synthetic conditions, allows for the strategic and sequential synthesis of complex biomolecules. This technical guide provides a comprehensive overview of the Boc protecting group's function in PEG linkers, detailing its chemical properties, applications, and the experimental protocols essential for its successful implementation in research and development.

The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is crucial for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is stable under basic and nucleophilic environments, making it compatible with numerous synthetic steps.[1] Its key characteristic is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation steps.[1][2]

Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This architecture enables a controlled, stepwise assembly of complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics, thereby preventing undesirable side reactions.[1]

Core Principles of Boc Protection in PEG Linkers

The utility of the Boc group in PEG linkers stems from its unique chemical properties, which allow for a "protect-react-deprotect" strategy. This approach is fundamental to creating well-defined bioconjugates.

Mechanism of Protection and Deprotection:

The Boc group is typically introduced onto an amine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.

The deprotection of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[3][4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[4][5]

Orthogonality and Stability:

A key advantage of the Boc protecting group is its orthogonality to other common protecting groups used in peptide and bioconjugation chemistry, such as the Fmoc (9-fluorenylmethoxycarbonyl) group.[6][7] The Fmoc group is base-labile, meaning it can be removed with a base like piperidine (B6355638) without affecting the acid-labile Boc group.[] This orthogonal relationship is critical in complex synthetic schemes, such as solid-phase peptide synthesis (SPPS), where different protecting groups need to be removed selectively at various stages.[9][10]

The Boc group's stability in basic and nucleophilic conditions makes it compatible with a wide array of reaction conditions used for modifying other parts of the molecule.[1][6]

Quantitative Data Presentation

The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

| Process | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Boc Protection | (Boc)₂O, DIPEA, DCM | Room Temperature | 3 - 12 | >90 |

| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | High |

| Boc Deprotection | 4M HCl in Dioxane | Room Temperature | 0.5 - 2 | High |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]

| Acidic Reagent | Concentration (%) | Solvent | Time (min) | Purity of Deprotected Product (%) |

| TFA | 20 | DCM | 30 | ~90 |

| TFA | 50 | DCM | 30 | >95 |

| HCl | 4M | Dioxane | 60 | >95 |

Table 3: Comparison of Boc and Fmoc Protecting Groups [1][]

| Protecting Group | Cleavage Condition | Stability | Common Applications |

| Boc | Strong Acid (e.g., TFA, HF) | Stable to bases and nucleophiles | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs |

| Fmoc | Base (e.g., Piperidine) | Stable to acids | Solid-phase peptide synthesis (Fmoc/tBu strategy) |

Applications in Drug Development

The use of Boc-protected PEG linkers is widespread in the development of advanced therapeutics, where they contribute to enhanced efficacy, stability, and targeted delivery.

Antibody-Drug Conjugates (ADCs):

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[11] Heterobifunctional PEG linkers with a Boc-protected amine are crucial for the controlled, sequential attachment of the drug and the antibody.[12][13] The PEG component enhances the solubility and pharmacokinetic profile of the ADC, while the Boc group allows for the selective unveiling of a reactive amine for conjugation after the initial modification of the linker or drug.[14]

PROteolysis TArgeting Chimeras (PROTACs):

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis of PROTACs often involves a multi-step process where a Boc-protected PEG linker is used to connect the target-binding ligand and the E3 ligase-binding ligand. The Boc group provides temporary protection of a key amine functionality during the synthesis of one part of the chimera, which is then deprotected to allow for the coupling of the second part.

PEGylation:

PEGylation, the process of attaching PEG chains to therapeutic proteins, peptides, or small molecules, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties.[15] Boc-protected amino-PEG derivatives are valuable reagents in this process, allowing for the site-specific introduction of PEG chains.[2] The enhanced solubility and increased hydrodynamic volume imparted by the PEG linker can lead to a longer circulation half-life and reduced immunogenicity of the therapeutic agent.[14][15][]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker[1]

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon supply (optional)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

-

Add DIPEA (typically 2-3 equivalents relative to the amine).

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

-

Stir the reaction mixture at room temperature for 3-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

-

Characterize the product by NMR and MS to confirm its identity and purity.

Protocol 2: Boc Deprotection of a PEG Linker[17]

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask (e.g., 0.1-0.2 M).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains sensitive functional groups (e.g., Trp, Met), add a scavenger like TIS (2.5-5% v/v) to trap the generated tert-butyl cations.[17]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[17]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[17]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[17]

Protocol 3: Solid-Phase Synthesis using a Boc-Amino-PEG-Resin[1]

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).

Materials:

-

Boc-amino-PEG-resin (e.g., PAM resin)

-

Boc-protected amino acids

-

Coupling reagents (e.g., HBTU, DCC/HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-